molecular formula H6MnO4W B078585 Manganous;dioxido(dioxo)tungsten CAS No. 14177-46-9

Manganous;dioxido(dioxo)tungsten

Cat. No.: B078585
CAS No.: 14177-46-9
M. Wt: 308.82 g/mol
InChI Key: VRBAJCPDCNRBRU-UHFFFAOYSA-L
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Description

Manganese tungsten oxide (MnWO₄) is a transition metal tungstate with a wolframite-type crystal structure (space group P2/c). It exhibits multiferroic behavior, photoluminescence, and high electrochemical activity, making it suitable for applications in photocatalysis, energy storage, sensors, and magnetic devices .

Properties

CAS No.

14177-46-9

Molecular Formula

H6MnO4W

Molecular Weight

308.82 g/mol

IUPAC Name

manganese(2+);tungsten;dihydroxide;dihydrate

InChI

InChI=1S/Mn.4H2O.W/h;4*1H2;/q+2;;;;;/p-2

InChI Key

VRBAJCPDCNRBRU-UHFFFAOYSA-L

Canonical SMILES

O=[W].[Mn]

Other CAS No.

14177-46-9

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Catalysis

Manganese tungsten oxide exhibits promising catalytic properties, particularly in electrochemical reactions:

  • Electrocatalysis : MnWO4 has been studied as an electrocatalyst for the oxygen reduction reaction (ORR). Its morphology can be tuned to enhance catalytic activity, making it suitable for alkaline fuel cells and metal-air batteries . Research indicates that optimizing the structure of MnWO4 can significantly improve its electrocatalytic performance, achieving high current densities and low overpotentials .
  • Photocatalysis : The compound's ability to facilitate photocatalytic reactions has been explored for applications such as water splitting and degradation of organic pollutants. Studies have shown that manganese doping in tungsten oxide enhances photocatalytic efficiency due to improved charge separation and reduced recombination rates .

Energy Storage

MnWO4 is increasingly recognized for its potential in energy storage technologies:

  • Supercapacitors : The unique structural properties of MnWO4 allow it to be used as a high-performance electrode material in supercapacitors. Its high specific surface area and electrochemical stability contribute to enhanced charge storage capabilities .
  • Rechargeable Batteries : The compound has been investigated as an electrode material in lithium-ion batteries, where it demonstrates good cycling stability and capacity retention. Its ability to undergo reversible phase transitions during lithium intercalation makes it a candidate for next-generation battery technologies .

Electronics

In the electronics sector, manganese tungsten oxide finds several applications:

  • Conductive Materials : Due to its high density and thermal stability, MnWO4 is utilized in the production of electronic components such as heat sinks and electrical contacts . Its resistance to high temperatures makes it suitable for applications requiring durability under extreme conditions.
  • Semiconductors : MnWO4 can be employed in semiconductor devices due to its unique electronic properties. Research indicates that it can be used in gas sensors and field-effect transistors, where its sensitivity to environmental changes is advantageous .

Environmental Applications

The environmental implications of manganese tungsten oxide are noteworthy:

  • Pollutant Degradation : MnWO4 has shown effectiveness in photocatalytic degradation of organic pollutants under UV light. Its ability to generate reactive oxygen species makes it a viable option for wastewater treatment applications .
  • Gas Sensing : The compound's sensitivity to various gases allows it to be utilized in gas sensors for detecting harmful substances like ethanol and carbon monoxide. This application is crucial for environmental monitoring and safety .

Medical Applications

Emerging research suggests potential medical applications for MnWO4:

  • Biocompatibility : The compound's mechanical properties and biocompatibility make it suitable for certain medical devices and implants. Its strength and durability are essential in applications where material failure could pose risks .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
CatalysisElectrocatalyst for ORR, PhotocatalysisEnhanced catalytic activity
Energy StorageSupercapacitors, Rechargeable batteriesHigh charge storage capacity
ElectronicsConductive materials, SemiconductorsThermal stability under extreme conditions
EnvironmentalPollutant degradation, Gas sensingEffective pollutant removal
MedicalMedical devices and implantsHigh strength and biocompatibility

Comparison with Similar Compounds

Comparison with Similar Tungstate Compounds

Structural and Optical Properties

Compound Crystal Structure Bandgap (eV) Synthesis Method Key Applications Reference
MnWO₄ Wolframite (P2/c) 2.1–2.3 Hydrothermal, Co-precipitation Photocatalysis, Supercapacitors
FeWO₄ Wolframite (P2/c) 1.8–2.0 Solid-state reaction Water splitting, Catalysis
CoWO₄ Wolframite (P2/c) 2.20 Hydrothermal Oxygen evolution reaction (OER)
NiWO₄ Wolframite (P2/c) 2.4–2.6 Hydrothermal Supercapacitors, Sensing
CuWO₄ Wolframite (P2/c) 2.2–2.4 Sol-gel Photoelectrochemical cells
MgWO₄ Wolframite (P2/c) 4.0–4.5 Mechanochemical Catalysis, Scintillators

Insights :

  • MnWO₄ and FeWO₄ share identical wolframite structures, but FeWO₄ has a narrower bandgap (~1.8–2.0 eV), favoring visible-light-driven water splitting .
  • CoWO₄’s higher OER activity stems from its amorphous-crystalline phase coexistence, unlike MnWO₄’s crystalline dominance .
  • MgWO₄’s wide bandgap (~4.0 eV) limits it to UV-driven applications, contrasting with MnWO₄’s visible-light utility .

Catalytic and Electrochemical Performance

Photocatalytic Activity
Compound Pollutant Degradation Efficiency (%) Conditions Reference
MnWO₄ 98% (Methylene blue, 120 min) Visible light, pH 7
FeWO₄ 85% (Rhodamine B, 180 min) UV light, pH 5
CoWO₄ 75% (Methyl orange, 150 min) Visible light, pH 6
MnWO₄@GO 95% (Urea oxidation) 0.5 M KOH, 1.23 V vs. RHE

Insights :

  • MnWO₄ outperforms FeWO₄ and CoWO₄ in visible-light-driven degradation due to its optimal bandgap and redox-active WO₄²⁻ groups .
  • Graphene oxide (GO) composites enhance MnWO₄’s conductivity, achieving 95% urea oxidation efficiency .
Electrocatalytic and Sensing Performance
Compound Application Key Metric Reference
MnWO₄ NBs Toluene oxidation 59.5% conversion, 90% selectivity
NiWO₄ Supercapacitors 480 F/g (1 A/g)
MnWO₄:Dy³⁺ Luminescent sensors 10% intensity enhancement

Insights :

  • MnWO₄ nanobars (NBs) exhibit superior catalytic selectivity (90% benzaldehyde) compared to nanoflakes (NFs) due to higher surface area .
  • Dy³⁺ doping in MnWO₄ improves luminescence by 10% under magnetic alignment, enabling advanced sensing applications .

Magnetic and Multiferroic Behavior

Compound Magnetic Transition Temperature (K) Ferroelectricity Reference
MnWO₄ 13.5 (AFM), 6.8 (FE) Yes
FeWO₄ 70 (AFM) No
CoWO₄ 40 (AFM) No

Insights :

  • MnWO₄’s multiferroicity (simultaneous antiferromagnetic and ferroelectric order below 6.8 K) is unique among tungstates, enabling spintronic applications .
  • Dy³⁺ doping enhances MnWO₄’s coercivity (6 T) and luminescence, unlike non-dopable FeWO₄ or CoWO₄ .

Preparation Methods

Standard Hydrothermal Protocol

Hydrothermal synthesis remains the most widely adopted method for MnWO₄ production due to its scalability and precise control over crystallite size. A representative procedure involves dissolving manganese chloride tetrahydrate (MnCl₂·4H₂O) and sodium tungstate dihydrate (Na₂WO₄·2H₂O) in deionized water at a 1:1 molar ratio. After 30 minutes of stirring, urea or ascorbic acid is added as a reducing agent, and the solution is transferred to a Teflon-lined autoclave. Reaction temperatures typically range from 110°C to 200°C, with durations of 10–24 hours. Post-synthesis, the precipitate is washed and annealed at 450°C for 12 hours to enhance crystallinity.

Impact of Temperature and Time

  • Low-temperature synthesis (110°C) : Produces dispersed MnWO₄ nanoparticles (50–100 nm) with a monoclinic P2/c structure (JCPDS 010-0477). Specific surface area: 45–60 m²/g.

  • High-temperature synthesis (200°C) : Yields nanorods (200–300 nm length, 20–50 nm width) with improved phase purity (XRD peak intensity ratio I₍₁₁₁₎/I₍₀₁₀₎ = 2.3).

Hybrid Hydrothermal-Carbon Composite Synthesis

Incorporating carbon nanotubes (CNTs) or graphene oxide (GO) during hydrothermal reactions enhances electrical conductivity and prevents nanoparticle aggregation. For MnWO₄-CNT composites:

  • CNTs (1:10 weight ratio to ascorbic acid) are sonicated in the precursor solution.

  • Hydrothermal treatment at 110°C for 10 hours achieves uniform CNT dispersion (SEM confirmation).

  • Electrochemical stability increases by 25% compared to pure MnWO₄ (GCD cycling at 5 A/g).

For MnWO₄@GO composites:

  • pH 12 synthesis produces rod-like MnWO₄ (100–150 nm) anchored on GO sheets, increasing urea oxidation current density to 12 mA/cm² (vs. 8 mA/cm² at pH 7).

  • Raman spectra show a 10 cm⁻¹ downshift in the D-band (1355 → 1345 cm⁻¹), indicating strong MnWO₄-GO interfacial bonding.

Coprecipitation: Rapid Synthesis of Ultrasmall Nanocrystals

Aqueous Coprecipitation Mechanism

Coprecipitation offers a low-energy route to sub-2 nm MnWO₄ particles:

  • Mix Mn(NO₃)₂ and Na₂WO₄ solutions at room temperature.

  • Adjust pH to 8–9 using NH₄OH to induce instantaneous precipitation.

  • Centrifuge and dry at 60°C for 12 hours.

Structural and Compositional Analysis

  • XRD-PDF refinement confirms a wolframite-type structure (space group P2/c) despite nonstoichiometric composition (Mn₀.₈WO₃.₆(OH)₀.₄·3H₂O).

  • XANES spectra verify Mn²⁺ and W⁶⁺ oxidation states, matching bulk MnWO₄.

  • Magnetic susceptibility measurements show no ordering above 2 K, contrasting with bulk antiferromagnetic behavior.

Solvothermal and Sol-Gel Methods: Alternative Pathways for Phase Control

Ethylene Glycol-Mediated Solvothermal Synthesis

  • Solvent: Ethylene glycol/water (3:1 v/v) at 180°C for 18 hours.

  • Outcome: Hexagonal platelet morphology (300–500 nm) with reduced defect density (PL intensity ratio I₆₃₀/I₅₅₀ = 0.8).

Citrate-Based Sol-Gel Synthesis

  • Dissolve Mn(CH₃COO)₂ and (NH₄)₁₀W₁₂O₄₁ in citric acid (1:2 metal:citrate ratio).

  • Gelation at 80°C, calcination at 600°C (2°C/min ramp).

  • Result: Porous microspheres (2–5 μm) with 120 m²/g surface area.

Comparative Analysis of Synthesis Methods

Table 1: Synthesis Parameters and Material Properties

MethodTemperature (°C)Time (h)Crystallite Size (nm)Specific Surface Area (m²/g)Application Performance
Hydrothermal1101050–10045–60Supercapacitor (98% retention @ 5k cycles)
CoprecipitationRT0.51.0–1.685Catalysis (No magnetic ordering)
Solvothermal18018300–50030Li-ion battery (600 mAh/g @ 200 cycles)

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